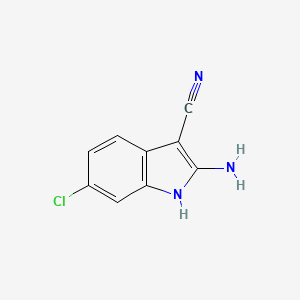

2-amino-6-chloro-1H-indole-3-carbonitrile

Descripción

2-Amino-6-chloro-1H-indole-3-carbonitrile is a halogenated indole derivative characterized by a chloro substituent at position 6, an amino group at position 2, and a carbonitrile group at position 2. This compound belongs to the indole-3-carbonitrile family, which is notable for its role in medicinal chemistry, particularly in kinase inhibition (e.g., DYRK1A) . The carbonitrile group enhances electron-withdrawing properties, influencing reactivity and binding affinity in biological systems.

Propiedades

IUPAC Name |

2-amino-6-chloro-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHBBAXKJVAHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-chlorobenzonitrile with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the indole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 2-amino-6-chloro-1H-indole-3-carbonitrile.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-6-chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Aplicaciones Científicas De Investigación

Biological Applications

Anticancer Activity

Indole derivatives, including 2-amino-6-chloro-1H-indole-3-carbonitrile, have been extensively studied for their anticancer properties. Research indicates that compounds containing indole moieties can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Indoles are known to interfere with microbial cell functions, making them suitable candidates for developing new antibiotics or antifungal agents. The presence of the amino and chloro groups in this compound may enhance its interaction with microbial targets .

Neuroprotective Effects

Recent research suggests that indole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to exert effects on neuronal cells, providing a basis for further investigation into their therapeutic potential in conditions such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

2-Amino-6-chloro-1H-indole-3-carbonitrile is also being explored as an intermediate in the synthesis of agrochemicals. Its structural features may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly compared to existing options. The versatility of indole derivatives in agricultural chemistry makes them valuable for enhancing crop protection strategies .

Material Science Applications

In material science, indole derivatives are being investigated for their use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of 2-amino-6-chloro-1H-indole-3-carbonitrile into polymer matrices could lead to the development of materials with improved conductivity and light-emitting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity

A study conducted by researchers at a prominent university demonstrated that 2-amino-6-chloro-1H-indole-3-carbonitrile exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations, supporting its potential use as a novel antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-amino-6-chloro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups:

Physical and Spectral Properties

Melting Points :

Spectroscopic Data :

Data Tables

Table 1: Key Physical Properties

Table 2: Substituent Effects on Bioactivity

Actividad Biológica

2-Amino-6-chloro-1H-indole-3-carbonitrile (ACIC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ACIC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of 2-Amino-6-Chloro-1H-Indole-3-Carbonitrile

ACIC is characterized by its indole framework, which consists of a fused benzene and pyrrole ring. The presence of an amino group at position 2, a chlorine atom at position 6, and a carbonitrile group at position 3 enhances its reactivity and biological potential. Indole derivatives are known for their wide range of bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Target Interactions

ACIC interacts with various biological targets, primarily protein kinases. Research indicates that it acts as a DYRK1A inhibitor , which is significant in several diseases, including cancer. The compound's ability to bind effectively to kinase binding sites allows it to modulate kinase activity, which is crucial for cell signaling and proliferation .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : ACIC can modulate signaling pathways by inhibiting or activating specific kinases.

- Gene Expression : It affects the expression levels of genes involved in cell cycle regulation and apoptosis.

- Metabolism : ACIC has been shown to impact cellular metabolism by altering the activity of metabolic enzymes.

Anticancer Properties

ACIC has demonstrated significant anticancer activity across various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Anti-apoptotic Proteins : By downregulating proteins that prevent apoptosis, ACIC promotes programmed cell death.

- Caspase Activation : The compound enhances the production of caspases, which are critical for the execution phase of apoptosis.

- Cell Cycle Arrest : ACIC can halt the progression of cancer cells through the cell cycle, particularly at the G1/S checkpoint .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of ACIC. It exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The exact mechanisms involve disrupting microbial cell membranes and inhibiting essential metabolic pathways within the pathogens.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of ACIC on human cancer cell lines (e.g., HCT116 colorectal carcinoma). The results indicated that ACIC had an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potent anticancer properties. The compound was found to enhance apoptotic markers and modulate key proteins involved in cancer progression .

| Cell Line | IC50 (µg/mL) | Control (5-FU) (µg/mL) |

|---|---|---|

| HCT116 | 6.76 | 77.15 |

| A549 | 193.93 | 371.36 |

| HT-29 | 208.58 | 238.14 |

Molecular Docking Studies

Molecular docking studies have provided insights into how ACIC interacts with its targets at the molecular level. These studies suggest that ACIC forms critical hydrogen bonds and hydrophobic interactions with the ATP-binding pockets of kinases, enhancing its inhibitory effects on these enzymes .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-6-chloro-1H-indole-3-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step functionalization of indole scaffolds. A feasible route includes: (i) Chlorination : Introduce chlorine at the 6-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in dichloromethane . (ii) Cyano-group incorporation : Utilize Vilsmeier-Haack conditions (POCl₃/DMF) to form the 3-carbonitrile moiety . (iii) Amino-group installation : Reduce a nitro precursor (e.g., via catalytic hydrogenation) or employ Buchwald-Hartwig amination for direct amine introduction . Purity is ensured through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How is the crystal structure of 2-amino-6-chloro-1H-indole-3-carbonitrile determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include: (i) Crystallization : Grow high-quality crystals via slow evaporation of a saturated DMSO/ether solution. (ii) Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. (iii) Refinement : Employ SHELXL for structure solution and refinement, leveraging Fourier transform methods to resolve electron density maps . Validation tools (e.g., PLATON) ensure geometric accuracy and detect disorder.

Q. What safety protocols are critical when handling 2-amino-6-chloro-1H-indole-3-carbonitrile in laboratory settings?

- Methodological Answer : (i) Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . (ii) Ventilation : Use fume hoods to avoid inhalation of dust or vapors. (iii) Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation . (iv) Waste disposal : Neutralize with 10% aqueous NaOH before incineration to minimize environmental impact .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts for 2-amino-6-chloro-1H-indole-3-carbonitrile be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address: (i) Solvent modeling : Use the IEF-PCM method in Gaussian or ORCA to simulate solvent (e.g., DMSO-d₆) effects on shielding constants . (ii) Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to identify dominant conformers and average shifts . (iii) Experimental validation : Compare with 2D NMR (COSY, HSQC) to confirm spin systems and assign peaks unambiguously .

Q. What mechanistic insights explain the regioselective chlorination at the 6-position of the indole ring?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors: (i) Electrophilic aromatic substitution (EAS) : The 6-position is activated by the electron-donating amino group at C2, directing electrophiles via resonance . (ii) Steric hindrance : Substituents at C3 (carbonitrile) and C2 (amino) create a steric environment favoring attack at C6 over C4 or C6. (iii) Kinetic vs. thermodynamic control : Monitor reaction progress (HPLC/MS) to determine if selectivity arises from transition-state stabilization (kinetic) or product stability (thermodynamic) .

Q. How can the reactivity of 2-amino-6-chloro-1H-indole-3-carbonitrile in cross-coupling reactions be optimized for heterocyclic diversification?

- Methodological Answer : (i) Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for Suzuki-Miyaura coupling with aryl boronic acids . (ii) Solvent/base optimization : Use DMF/K₃PO₄ for polar intermediates or toluene/Et₃N for sterically hindered partners. (iii) Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining yields >80% . (iv) In-situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Data Analysis & Validation

Q. What strategies validate the purity of 2-amino-6-chloro-1H-indole-3-carbonitrile when HPLC and NMR data conflict?

- Methodological Answer : (i) Orthogonal techniques : Combine HPLC (C18 column, 254 nm) with LC-MS to detect low-level impurities undetected by NMR. (ii) Diffusion-ordered spectroscopy (DOSY) : Differentiate between monomeric and aggregated species in DMSO-d₆ . (iii) Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values to rule out non-volatile contaminants .

Q. How do computational models (DFT/MD) predict the tautomeric stability of 2-amino-6-chloro-1H-indole-3-carbonitrile in solution?

- Methodological Answer : (i) Tautomer enumeration : Generate all possible tautomers (e.g., amino vs. imino forms) using ChemAxon or Open Babel. (ii) DFT calculations : Compute Gibbs free energies (B3LYP/6-311++G**) in implicit solvent (SMD model) to rank stability . (iii) MD simulations : Solvate the molecule in explicit water/MeOH and analyze hydrogen-bonding dynamics (VMD) to identify dominant tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.